REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:24])[O:7][C:6]2[CH:8]=[C:9]([NH:12]C(=O)OCC3C=CC=CC=3)[CH:10]=[CH:11][C:5]=2[C:4](=[O:23])[O:3]1>CO.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:5]2[C:4](=[O:23])[O:3][C:2]([CH3:1])([CH3:24])[O:7][C:6]=2[CH:8]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a bed of celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(OC(OC2=O)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |